

13C NMR characterization of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid

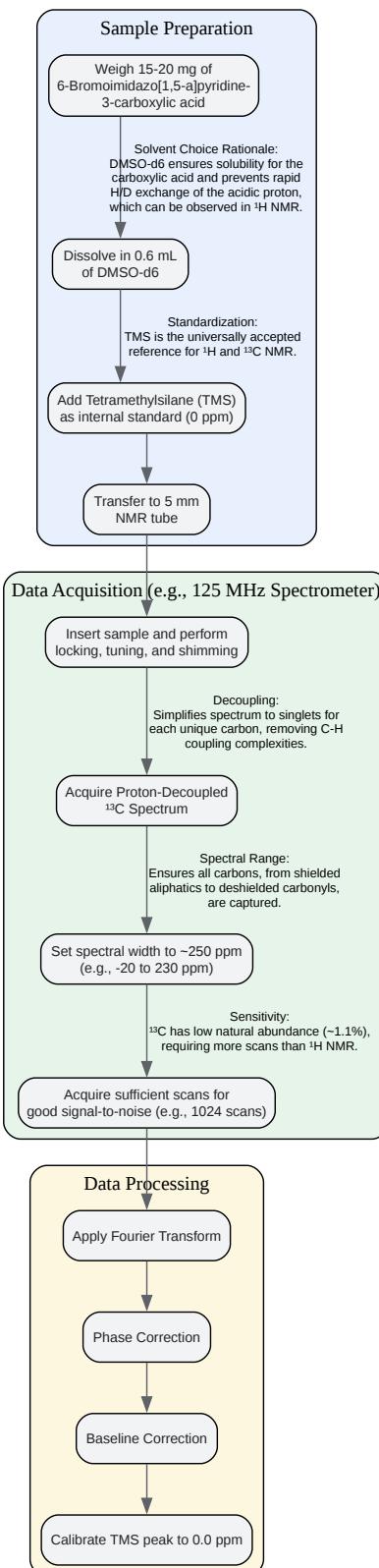
Cat. No.: B1449146

[Get Quote](#)

An In-Depth Technical Guide to the ^{13}C NMR Characterization of **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid**: A Comparative Analysis

This guide provides a comprehensive framework for the ^{13}C Nuclear Magnetic Resonance (NMR) characterization of **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid**. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data report. It delves into the rationale behind experimental design, predicts spectral features based on established principles, and compares the target molecule to isomeric alternatives, thereby providing a robust methodology for unambiguous structural confirmation.

Introduction: The Need for Unambiguous Characterization


6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid belongs to a class of nitrogen-fused heterocyclic compounds that are of significant interest in medicinal chemistry. The imidazo[1,5-a]pyridine scaffold is a key pharmacophore found in a variety of biologically active agents. Given the existence of closely related isomers, such as the imidazo[1,2-a]pyridine series, precise and definitive structural elucidation is paramount to ensure the correct molecule is advanced in a research or development pipeline. ^{13}C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, making it an indispensable tool for this purpose.[\[1\]](#)[\[2\]](#)

This guide establishes a detailed protocol and predictive analysis to facilitate the confident characterization of this specific molecule.

Experimental Protocol Design: A Self-Validating System

The quality of NMR data is fundamentally dependent on the thoughtful design of the experiment. The following protocol is designed to yield a high-resolution ^{13}C NMR spectrum suitable for unambiguous assignment, with explanations for each critical choice.

Diagram: Experimental Workflow for ^{13}C NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for acquiring a high-quality ¹³C NMR spectrum.

Predicted ^{13}C NMR Spectrum and Comparative Analysis

While a definitive experimental spectrum for **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid** is not readily available in public literature, we can construct a highly accurate prediction based on data from analogous structures and established substituent effects. This predictive framework is crucial for interpreting the experimental data once acquired.

Molecular Structure and Carbon Numbering

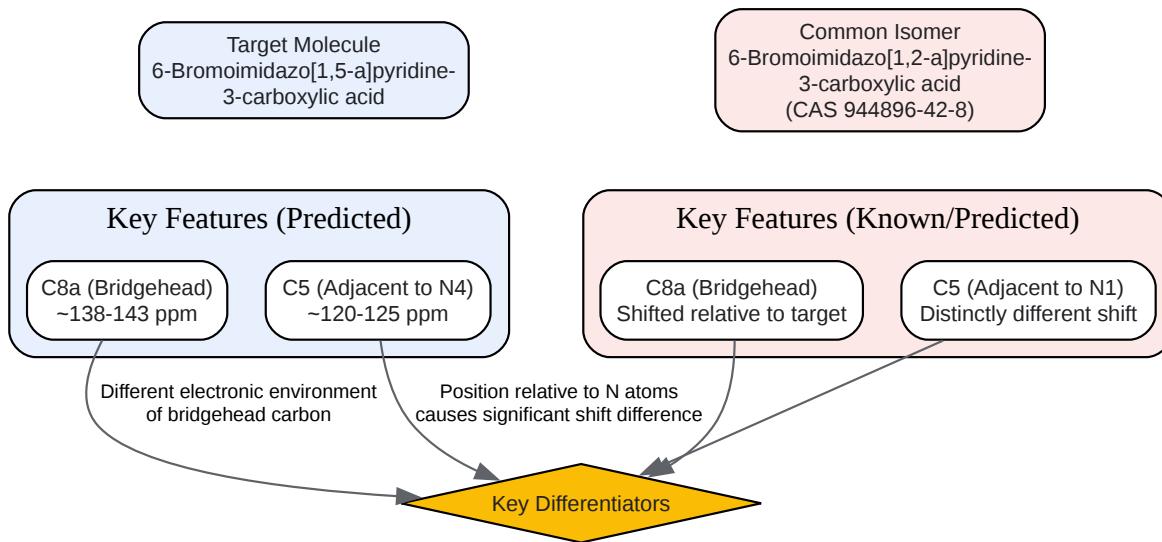
[Click to download full resolution via product page](#)

Caption: Structure of the target molecule with standard numbering.

Predicted Chemical Shifts (δ) in ppm

The following table outlines the predicted chemical shifts for each carbon atom. These predictions are synthesized from data on the parent imidazo[1,5-a]pyridine scaffold, known bromine substituent effects on aromatic rings, and the electronic influence of a carboxylic acid group.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)

Carbon Atom	Predicted δ (ppm)	Rationale and Comparative Insights
C1	~135-140	Expected to be downfield due to its position in the five-membered ring and proximity to the ring-junction nitrogen.
C3	~115-120	The carboxylic acid at this position will have a significant influence. This carbon is attached to the deshielding carboxyl group but is also part of the electron-rich imidazole ring.
C5	~120-125	This carbon is para to the bromine atom and adjacent to the ring junction. Its chemical shift will be influenced by both the bromine and the overall heterocyclic system.
C6	~110-115	This is the carbon directly bonded to the bromine atom. The "heavy atom effect" of bromine typically causes a shielding effect (upfield shift) on the directly attached carbon compared to what would be expected based on electronegativity alone. [6] [7]
C7	~128-133	This carbon is meta to the bromine and adjacent to the bridgehead nitrogen (N8). It is expected to be one of the more downfield signals in the pyridine ring portion.


C8a	~138-143	As a bridgehead carbon adjacent to two nitrogen atoms, this carbon is expected to be significantly deshielded and appear downfield.
-COOH	~160-165	The carbonyl carbon of a carboxylic acid on an aromatic/heterocyclic ring typically appears in this range, which is highly diagnostic. ^{[8][9]} ^[10] The specific value can be influenced by solvent and concentration. ^{[8][11]}

Comparison Guide: Imidazo[1,5-a] vs. Imidazo[1,2-a] Isomers

A common challenge in heterocyclic chemistry is the differentiation of isomers. The most likely alternative to our target molecule is 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid. While their mass spectra would be identical, their ¹³C NMR spectra will show distinct differences due to the different arrangement of the nitrogen atoms and the resulting electronic distributions.

Diagram: Isomeric Comparison

[Click to download full resolution via product page](#)

Caption: Key ¹³C NMR differentiators between the target and its common isomer.

The primary distinction arises from the environment of the bridgehead carbon (C8a) and the carbons of the pyridine ring (C5, C7). In the imidazo[1,2-a] system, the nitrogen arrangement alters the electron density across the entire scaffold.^[1] Specifically, the chemical shift of C5, which is adjacent to the bridgehead nitrogen in the target molecule but further removed in the isomer, will be a key diagnostic peak. Researchers analyzing an unknown sample should carefully compare the number and positions of signals in the 120-145 ppm aromatic region to differentiate between these two scaffolds.

Confirming Assignments with 2D NMR

For absolute and irrefutable proof of structure, two-dimensional (2D) NMR experiments are essential.

- HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each carbon atom with its directly attached proton(s). It would be used to definitively assign the signals for C1, C3, C5, and C7.

- HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds away. This is critical for assigning the quaternary (non-protonated) carbons, such as C6, C8a, and the carboxylic acid carbon, by observing their correlations to nearby protons. For example, the proton on C5 should show an HMBC correlation to the carbon at C6 and C8a, locking in their assignments.

Conclusion

The ^{13}C NMR spectrum of **6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid** provides a unique fingerprint for its structural verification. The key diagnostic signals include the downfield carboxylic acid carbon (~160-165 ppm), the bromine-bearing carbon C6 (~110-115 ppm), and the unique pattern of the remaining five aromatic/heterocyclic carbons. By following the detailed experimental protocol and using the provided predictive analysis in comparison with potential isomers, researchers can achieve unambiguous characterization, ensuring the integrity of their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apps.dtic.mil [apps.dtic.mil]
- 2. bhu.ac.in [bhu.ac.in]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. spectratabase.com [spectratabase.com]
- 5. researchgate.net [researchgate.net]
- 6. ^{13}C nmr spectrum of 1-bromo-2-methylpropane C4H9Br ($\text{CH}_3)_2\text{CHCH}_2\text{Br}$ analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-bromo-2-methylpropane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C2H4BrCl BrCH2CH2Cl C-13 nmr spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of 1-

bromo-2-chloroethane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. myneni.princeton.edu [myneni.princeton.edu]
- 9. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Ionization behavior of aqueous short-chain carboxylic acids: a carbon-13 NMR study - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [13C NMR characterization of 6-Bromoimidazo[1,5-a]pyridine-3-carboxylic acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1449146#13c-nmr-characterization-of-6-bromoimidazo-1-5-a-pyridine-3-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com